Wnk1-IN-1

Kinase Selectivity Chemical Probe WNK1

Researchers needing to dissect the WNK1-OSR1 signaling axis require precise pharmacological tools. Standard pan-WNK inhibitors fully ablate signaling, masking nuanced dose-dependent effects. Wnk1-IN-1 offers controlled, moderate inhibition. - **Defined potency**: IC50 = 1.6 µM (WNK1 enzyme), 4.3 µM (cellular pOSR1 in MDA-MB-231). - **Isoform selectivity**: ~10-fold preference for WNK1 over WNK3 - distinct from WNK463 or WNK-IN-11. - **Proven applications**: Benchmark compound for assay validation & target validation in blood pressure regulation and breast cancer research.

Molecular Formula C13H15BrCl2N2O4S
Molecular Weight 446.1 g/mol
Cat. No. B10855055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnk1-IN-1
Molecular FormulaC13H15BrCl2N2O4S
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)C(Cl)(Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C13H15BrCl2N2O4S/c14-13(15,16)23(21,22)10-6-7-11(12(8-10)18(19)20)17-9-4-2-1-3-5-9/h6-9,17H,1-5H2
InChIKeyREBZZEDLLSTDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wnk1-IN-1 Potency and Selectivity


WNK1-IN-1 is a synthetic small-molecule inhibitor of the With-No-Lysine (K) 1 (WNK1) serine/threonine protein kinase [1]. It belongs to the trihalo-sulfone chemical class and was identified through high-throughput screening for its ability to inhibit WNK1 kinase activity with an IC50 value of 1.6 μM [1]. The compound is primarily utilized as a chemical probe in research areas concerning blood pressure regulation and cancer, where WNK1 signaling plays a critical role [1].

Why Wnk1-IN-1 Is Not Interchangeable


WNK1-IN-1 possesses a unique combination of moderate potency, a defined orthosteric binding mode validated by X-ray crystallography, and a distinct selectivity profile that distinguishes it from other WNK pathway modulators [1]. Unlike the pan-WNK inhibitor WNK463, which potently inhibits all four WNK family members (WNK1-4) and can induce broad cellular effects including impaired NK cell function [2], WNK1-IN-1 exhibits a 10-fold selectivity for WNK1 over WNK3, making it a more appropriate tool for dissecting WNK1-specific biology [1]. Furthermore, compared to the highly potent allosteric inhibitor WNK-IN-11 (IC50 = 4 nM), WNK1-IN-1 is an orthosteric (ATP-competitive) inhibitor, providing a complementary chemical probe for exploring different binding mechanisms and potentially mitigating different resistance liabilities [1]. These fundamental differences in target spectrum and binding mechanism mean that substituting one WNK inhibitor for another can lead to significantly different and confounding experimental outcomes.

Wnk1-IN-1 Quantitative Evidence


Comparative WNK1 Inhibition Potency

WNK1-IN-1 demonstrates a 10-fold selectivity for WNK1 over WNK3 in a Kinase-Glo assay [1]. In contrast, the commonly used tool compound WNK463 is a pan-WNK inhibitor with sub-nanomolar potency against all four isoforms (WNK1 IC50 = 5 nM, WNK2 IC50 = 1 nM, WNK3 IC50 = 6 nM, WNK4 IC50 = 9 nM) [2].

Kinase Selectivity Chemical Probe WNK1 WNK3 Off-target effects

WNK1 vs. WNK3 Selectivity

X-ray crystallography has confirmed that WNK1-IN-1 binds to the active site of WNK1, revealing interactions with two of the three canonical inhibitor binding pockets and a novel binding site for the trihalo-sulfone moiety [1]. This orthosteric (ATP-competitive) binding mode is distinct from that of WNK-IN-11, a potent allosteric inhibitor with an IC50 of 4 nM [2].

Binding Mode X-ray Crystallography Structure-Based Drug Design Orthosteric Inhibitor

Cellular OSR1 Phosphorylation

In MDA-MB-231 breast cancer cells, WNK1-IN-1 inhibits the phosphorylation of OSR1, a direct downstream substrate of WNK1, with an IC50 value of 4.3 μM following a 24-hour treatment [1]. For comparison, the highly potent allosteric inhibitor WNK-IN-11 inhibits OSR1 phosphorylation in HEK293 cells with an EC50 of 0.352 μM [2].

Cellular Activity Target Engagement OSR1 Phosphorylation Biomarker MDA-MB-231

Wnk1-IN-1 Application Scenarios


Non-Pan WNK1 Inhibition Studies

Researchers studying the role of WNK1 in cancer progression, particularly in models like MDA-MB-231, can use WNK1-IN-1 to selectively inhibit WNK1 and monitor the downstream effects on OSR1 phosphorylation. Its 10-fold selectivity for WNK1 over WNK3 minimizes confounding effects from WNK3 inhibition, a limitation of pan-inhibitors like WNK463 [1].

WNK1 Inhibitor Benchmarking

WNK1-IN-1 serves as a critical control compound in studies comparing the functional consequences of orthosteric (ATP-competitive) versus allosteric kinase inhibition. Its well-defined binding mode, confirmed by X-ray crystallography, contrasts with allosteric inhibitors like WNK-IN-11, allowing for a nuanced understanding of WNK1 regulation [1].

WNK1-OSR1 Signaling Studies

Given the established role of WNK1 in blood pressure regulation, WNK1-IN-1 can be employed in cellular and ex vivo models to validate the downstream effects of WNK1 inhibition on ion transport and electrolyte balance. This application is particularly relevant in systems where broad-spectrum WNK inhibition by compounds like WNK463 might mask or confound WNK1-specific contributions [1].

Early-Stage Target Validation in Hypertension and Cancer

The publication detailing WNK1-IN-1 provides a rich SAR dataset and X-ray co-crystal structures, making it an ideal starting point for medicinal chemistry campaigns. Procurement of WNK1-IN-1 enables the synthesis of novel analogs to explore the chemical space around the trihalo-sulfone core and the novel binding pocket it occupies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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